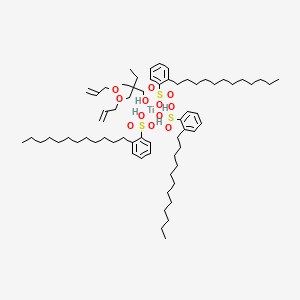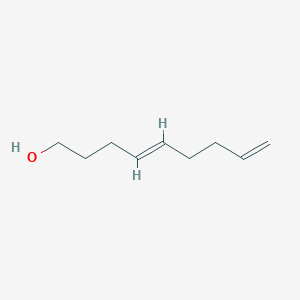
Oils, babassu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Babassu oil, also known as cusi oil, is a clear light yellow vegetable oil extracted from the seeds of the babassu palm (Attalea speciosa) which grows in the Amazon region of South America . It is a non-drying oil used in food, cleaners, and skin products . This oil has properties similar to coconut oil and is used in much the same context . It is increasingly being used as a substitute for coconut oil . Babassu oil is about 70% lipids, in the following proportions: Lauric 50.0%, Myristic 20.0%, Palmitic 11.0%, Oleic 10.0%, Stearic 3.5% .
Synthesis Analysis
Babassu oil has been used in the synthesis of biodiesel (BD) from two Brazilian vegetable oils, babassu (BO), cottonseed oil (CSO), and bioethanol (EtOH) . Another study reported the production of enzymatic biodiesel from residual babassu oil via response surface methodology (RSM) and a central composite design (CCD) .
Molecular Structure Analysis
Babassu oil’s major constituents are saturated fatty acids (~86.42%), with the most prevalent fatty acids being lauric (~47.40%), myristic (15.64%), and oleic (~11.28%) acids .
Chemical Reactions Analysis
Babassu oil has been used in the glycerolysis of babassu oil by Burkholderia cepacia lipase immobilized on SiO2–PVA particles in a continuous packed bed reactor . The antioxidant activity showed that the babassu nanoemulsions exposed to free radicals had a better response when compared to the oil-free samples .
Physical And Chemical Properties Analysis
Babassu oil is a solid at room temperature but softens to a liquid when in warmer environments or when applied to your skin . It is stable to oxidation . The oil extract from its fruit is one of the most important products from the tree due to several biological activities .
Wirkmechanismus
Babassu oil is packed with antioxidants and healthy fats, which can boost the health of your skin and hair, moisturizing them without causing you to feel greasy or develop acne . Lauric and myristic acids have melting points relatively close to human body temperature, so babassu oil can be applied to the skin as a solid that melts on contact .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
91078-92-1 |
|---|---|
Produktname |
Oils, babassu |
Molekulargewicht |
0 |
Synonyme |
Oils, babassu; ORBIGNYA OLEIFERA SEED OIL; Fats and Glyceridic oils, babassu; Oele, Babassu- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone](/img/structure/B1165983.png)